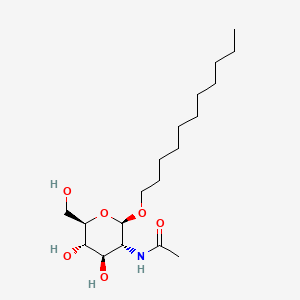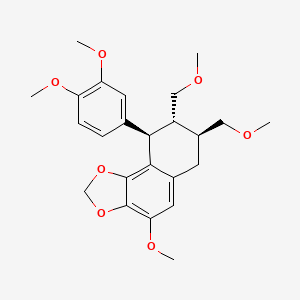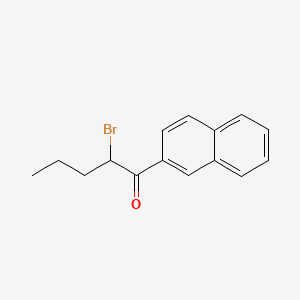
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a powerful yet versatile compound found in many biomedical applications . It is particularly used as a surfactant for protein extraction and purification .
Molecular Structure Analysis
The molecular formula of this compound is C19H37NO6 . Its average mass is 375.500 Da .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antitumor Applications
Research on saponins, a class of glycosides, has shown that acacic acid-type saponins (AATS), which are complex glycosides with a common aglycon unit, possess significant cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These effects are attributed to their acylation and esterification patterns, making them potential candidates for antitumor agents from the Fabaceae family (Lacaille-Dubois et al., 2011).
Therapeutic Uses in Psychiatry
N-acetylcysteine (NAC), a cysteine pro-drug and glutathione precursor, has been explored for its protective effects against insulin resistance and early stages of type-2 diabetes. The therapeutic and clinical applications of NAC, including its antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest a broader utility in managing conditions that involve oxidative stress and inflammation (Lasram et al., 2015).
Biotechnological and Industrial Applications
Cyclodextrins, cyclic oligosaccharides, demonstrate a wide range of utilities in pharmaceuticals, drug delivery systems, and other industries due to their ability to form host–guest type inclusion complexes. These compounds, through inclusion complexation, can significantly alter the physical and chemical properties of molecules, presenting solutions to scientific and industrial challenges (Sharma & Baldi, 2016).
Metabolic Insights
Studies on metabolic shifts in cancer have identified alternatives to glucose for fueling cancer cells, highlighting the role of glutamine and acetate. These findings underscore the metabolic plasticity of tumor cells and open avenues for targeted treatments based on metabolic modulation (Corbet & Féron, 2015).
Chemical Modifications and Biological Activities of D-Glucans
Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and biological activities. These activities include anticoagulant, antitumor, antioxidant, and antiviral effects, indicating the potential of chemically modified glucans in biotechnological applications (Kagimura et al., 2015).
Wirkmechanismus
Mode of Action
Similar compounds have been known to interact with their targets, leading to various biochemical changes .
Result of Action
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside has demonstrated efficacy in treating bacterial infections, including resistant strains like Streptococcus pneumoniae and Staphylococcus aureus . It disrupts bacterial cell walls, representing a promising frontier in the quest to combat drug-resistant pathogens .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to influence cell function . It is involved in signaling pathways and gene expression regulation
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It has been shown to disrupt bacterial cell walls, making it a promising candidate in the fight against drug-resistant pathogens.
Metabolic Pathways
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside can be achieved through a multistep process involving the conversion of starting materials into intermediates, which are then transformed into the final product.", "Starting Materials": [ "Undecanol", "2-Acetamido-2-deoxy-D-glucose", "Sodium hydride", "Tetrahydrofuran", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Undecanol is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "The alkoxide intermediate is then reacted with 2-acetamido-2-deoxy-D-glucose in the presence of acetic anhydride to form the protected intermediate.", "The protected intermediate is then deprotected using hydrochloric acid to form the free amine intermediate.", "The free amine intermediate is then reacted with sodium hydroxide in methanol to form Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside.", "The product is purified using column chromatography with diethyl ether as the eluent." ] } | |
CAS-Nummer |
152914-68-6 |
Molekularformel |
C19H37NO6 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
YVUVVLZNFPKUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![D-[4-13C]Threose](/img/structure/B584011.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)
![[3'-13C]Thymidine](/img/structure/B584016.png)
